LM22B-10
Overview
Description
LM22B-10 is a small molecule that acts as an activator of the neurotrophin receptors TrkB and TrkC. These receptors are crucial for the survival, development, and function of neurons. This compound has shown significant neurotrophic activity, promoting neuronal survival and neurite outgrowth in various in vitro and in vivo models .
Mechanism of Action
Target of Action
LM22B-10 is a potent and selective agonist for the TrkB and TrkC neurotrophin receptors . These receptors play a crucial role in neuronal survival and plasticity .
Mode of Action
This compound binds to and activates TrkB and TrkC receptors . It inhibits the binding of Brain-Derived Neurotrophic Factor (BDNF) to TrkB-expressing cells and Neurotrophin-3 (NT-3) to TrkC-expressing cells . This interaction results in the activation of these receptors and their downstream signaling pathways .
Biochemical Pathways
Upon activation, this compound induces TrkB, TrkC, AKT, and ERK activation both in vitro and in vivo . This leads to the activation of the ERK-CREB pathway in nerves, promoting nerve growth . The activation patterns of Trk and downstream signaling by this compound are distinct from those of BDNF and NT-3 .
Result of Action
This compound improves cell survival and potently accelerates neurite outgrowth . It exhibits neurotrophic activity, improving survival and increasing neurite outgrowth in hippocampal cells in vitro . It also promotes neurite outgrowth in an inhibitory environment .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study where this compound was administered as eye drops to regular and diabetic mice with corneal wounding, it significantly improved the healing speed of the corneal epithelium, corneal sensitivity, and corneal nerve density . This suggests that the compound’s action, efficacy, and stability can be influenced by the specific environment and condition of use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LM22B-10 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the core structure through a condensation reaction between 4-chlorobenzaldehyde and 4,4’-diaminodiphenylmethane.
- Subsequent functionalization with hydroxyethyl groups to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
- Use of high-purity reagents.
- Controlled reaction temperatures and times.
- Purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: LM22B-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Brain-derived neurotrophic factor (BDNF): A natural ligand for TrkB receptors, promoting neuronal survival and growth.
Neurotrophin-3 (NT-3): A natural ligand for TrkC receptors, involved in neuronal differentiation and survival
Comparison:
Uniqueness: Unlike BDNF and NT-3, LM22B-10 is a small molecule that can penetrate the brain and selectively activate TrkB and TrkC receptors. .
Advantages: this compound’s small molecular size allows for easier delivery and potential therapeutic applications compared to larger protein-based neurotrophins
Properties
IUPAC Name |
2-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]-(4-chlorophenyl)methyl]-N-(2-hydroxyethyl)anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN2O4/c28-24-7-1-21(2-8-24)27(22-3-9-25(10-4-22)29(13-17-31)14-18-32)23-5-11-26(12-6-23)30(15-19-33)16-20-34/h1-12,27,31-34H,13-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXQLSGBOUUVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N(CCO)CCO)C3=CC=C(C=C3)Cl)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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